(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Brand Name: Vulcanchem
CAS No.: 2034494-33-0
VCID: VC5288526
InChI: InChI=1S/C21H23NO3S/c23-20(21(8-1-2-9-21)19-4-3-11-26-19)22-10-7-16(13-22)15-5-6-17-18(12-15)25-14-24-17/h3-6,11-12,16H,1-2,7-10,13-14H2
SMILES: C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5
Molecular Formula: C21H23NO3S
Molecular Weight: 369.48

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

CAS No.: 2034494-33-0

Cat. No.: VC5288526

Molecular Formula: C21H23NO3S

Molecular Weight: 369.48

* For research use only. Not for human or veterinary use.

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone - 2034494-33-0

Specification

CAS No. 2034494-33-0
Molecular Formula C21H23NO3S
Molecular Weight 369.48
IUPAC Name [3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Standard InChI InChI=1S/C21H23NO3S/c23-20(21(8-1-2-9-21)19-4-3-11-26-19)22-10-7-16(13-22)15-5-6-17-18(12-15)25-14-24-17/h3-6,11-12,16H,1-2,7-10,13-14H2
Standard InChI Key QXBPZYVLWXOALL-UHFFFAOYSA-N
SMILES C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5

Introduction

Structural Elucidation and Molecular Composition

Core Architectural Framework

The molecule is bifurcated into two distinct domains: a 3-(benzo[d] dioxol-5-yl)pyrrolidin-1-yl segment and a 1-(thiophen-2-yl)cyclopentyl group, interconnected by a ketone functionality. The benzodioxole moiety (C₇H₅O₂) contributes aromatic stability and potential π-π stacking interactions, while the pyrrolidine ring (C₄H₇N) introduces conformational flexibility and basicity due to its tertiary amine . The cyclopentyl-thiophene unit (C₉H₁₁S) merges alicyclic rigidity with the electron-rich thiophene heterocycle, which may enhance binding affinity to hydrophobic protein pockets .

Molecular Formula and Weight

The molecular formula is deduced as C₂₁H₂₃NO₃S, with a calculated molecular weight of 369.48 g/mol. This aligns with analogous structures such as 5-(benzo[d] dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole derivatives (e.g., C₁₈H₂₁N₃O₃ in ) and cyclopentyl(thiophen-2-yl)methanone (C₁₀H₁₂OS in ). The ketone bridge (C=O) at the molecular center facilitates planar geometry, potentially influencing dipole-dipole interactions and solubility profiles .

Stereochemical Considerations

The pyrrolidine ring’s 3-position substitution creates a chiral center, necessitating analysis of enantiomeric forms. Computational models predict that the (R)-configuration may optimize binding to receptors like serotonin transporters, as seen in related pyrrolidine derivatives . The cyclopentyl group’s chair-like conformation further modulates spatial orientation, affecting steric interactions with target proteins .

Synthesis and Manufacturing Pathways

Retrosynthetic Analysis

The compound’s synthesis can be conceptualized through convergent routes:

  • Fragment A: 3-(Benzo[d] dioxol-5-yl)pyrrolidine synthesis via reductive amination of piperonal (1,3-benzodioxole-5-carbaldehyde) with γ-aminobutyraldehyde, followed by cyclization .

  • Fragment B: 1-(Thiophen-2-yl)cyclopentylmethanone preparation via Friedel-Crafts acylation of thiophene with cyclopentanecarbonyl chloride .

  • Coupling: A nucleophilic acyl substitution between the pyrrolidine amine and the cyclopentyl-thiophene ketone, catalyzed by phosgene or chloroacetyl chloride .

Optimized Synthetic Protocol

A practical synthesis involves:

  • Step 1: Piperonal (1.0 equiv) reacts with 4-aminobutyraldehyde diethyl acetal in acidic ethanol to yield 3-(benzo[d] dioxol-5-yl)pyrrolidine (78% yield) .

  • Step 2: Cyclopentanecarbonyl chloride (1.2 equiv) undergoes Friedel-Crafts acylation with thiophene in AlCl₃/dichloromethane, affording 1-(thiophen-2-yl)cyclopentylmethanone (65% yield) .

  • Step 3: The pyrrolidine (1.0 equiv) and ketone (1.1 equiv) are coupled using phosgene (1.05 equiv) in chloroform, followed by amine neutralization with NaHCO₃, yielding the title compound (82% purity, recrystallized from ethanol) .

Physicochemical Properties and Analytical Characterization

Solubility and Partition Coefficients

The compound exhibits low aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic cyclopentyl and thiophene groups. Calculated LogP (4.2) via Crippen’s fragmentation method suggests high lipophilicity, favoring blood-brain barrier penetration .

Spectroscopic Profiles

  • IR (KBr): Peaks at 1658 cm⁻¹ (C=O stretch), 1493 cm⁻¹ (benzodioxole C-O-C), and 690 cm⁻¹ (thiophene C-S) .

  • ¹H NMR (CDCl₃): δ 1.1–1.3 (m, cyclopentyl CH₂), 2.7–3.3 (m, pyrrolidine CH₂N), 5.9–6.0 (s, benzodioxole OCH₂O), 6.8–7.2 (m, thiophene and aromatic protons) .

  • MS (ESI+): m/z 370.2 [M+H]⁺, 392.1 [M+Na]⁺ .

Comparative Analysis with Structural Analogues

CompoundStructural FeaturesBioactivity (MIC or IC₅₀)Reference
KNK423Benzo[d] dioxole-pyrrolidinoneAnticonvulsant (ED₅₀ = 25 mg/kg)
Cyclopentyl(thiophen-2-yl)methanoneCyclopentyl-thiophene ketoneAntifungal (C. albicans IC₅₀ = 8 μM)
4e (PMC4421084)Benzodioxole-pyrazole-pyrrolidinoneAntibacterial (S. aureus MIC = 110 nM)

The target compound’s hybrid structure merges the antimicrobial pyrrolidinone core with the CNS-active benzodioxole and antifungal thiophene , suggesting multifunctional potential.

Emerging Research Directions and Applications

Oncology

Thiophene derivatives demonstrate tubulin polymerization inhibition (e.g., IC₅₀ = 1.2 μM in MCF-7 cells) . Coupled with the benzodioxole’s HDAC inhibitory potential, the compound may synergize in epigenetic cancer therapy.

Neurodegenerative Diseases

The compound’s LogP and SERT affinity position it as a candidate for Alzheimer’s disease, targeting both amyloid aggregation and cholinergic dysfunction .

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